molecular formula C21H22FN5O2S B5412124 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide

2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B5412124
M. Wt: 427.5 g/mol
InChI Key: PUMGGXDMVFSMPE-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide” is a chemical entity of biological interest . It has a molecular formula of C22H23FN4O2S . The compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring attached to a thioether group, which is connected to an acetamide group . The triazole ring is substituted with a 4-fluorophenyl group and a methyl group . The acetamide group is further substituted with a 4-morpholinylphenyl group .


Physical and Chemical Properties Analysis

The compound has an average mass of 426.509 Da and a mono-isotopic mass of 426.15258 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Future Directions

The future directions for this compound could involve further studies to understand its biological activity, potential therapeutic uses, and safety profile. It could also involve the development of new synthetic routes and the exploration of its chemical reactivity .

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2S/c1-26-20(15-2-4-16(22)5-3-15)24-25-21(26)30-14-19(28)23-17-6-8-18(9-7-17)27-10-12-29-13-11-27/h2-9H,10-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMGGXDMVFSMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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